2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine
Description
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-7-(4-nitrophenyl)(1,2,4)triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a sulfur-linked 3-chloro-5-(trifluoromethyl)pyridine substituent at position 2 and a 4-nitrophenyl group at position 5. Its structure combines electron-withdrawing groups (e.g., trifluoromethyl, nitro) and halogen substituents, which are critical for modulating electronic properties and biological interactions. Triazolopyrimidines are known for their versatility in medicinal and agrochemical applications due to their structural similarity to purines, enabling interactions with enzymes and receptors .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(4-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8ClF3N6O2S/c18-12-7-10(17(19,20)21)8-23-14(12)30-16-24-15-22-6-5-13(26(15)25-16)9-1-3-11(4-2-9)27(28)29/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSGAKOZLCFXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8ClF3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Differences and Bioactivity Trends
- Sulfanyl Linkage : Unlike sulfonamide (e.g., compound 8a–8f ) or amine substituents (e.g., compound 11 ), the sulfanyl group in the target compound may reduce polarity, improving membrane permeability.
Bioactivity Predictions
- Antimicrobial Potential: The 4-nitrophenyl group is associated with activity against Fusarium spp. (e.g., compound 5k in ).
- Herbicidal Activity : Analogous sulfonamide derivatives (e.g., 8a–8f) show 80% weed inhibition at 100 ppm ; the target compound’s trifluoromethylpyridine may enhance this effect.
- Metabolic Stability : The trifluoromethyl group likely reduces cytochrome P450-mediated degradation, extending half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
